molecular formula C16H15N5O3S2 B2512317 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide CAS No. 881933-06-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide

Cat. No.: B2512317
CAS No.: 881933-06-8
M. Wt: 389.45
InChI Key: SWDBXHSVBIAIRP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a sulfamoyl group linked to a pyridin-3-ylmethyl moiety and a 5-methyl-1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-11-20-21-16(25-11)19-15(22)13-4-6-14(7-5-13)26(23,24)18-10-12-3-2-8-17-9-12/h2-9,18H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDBXHSVBIAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways within the microorganisms .

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Preliminary studies indicate that it may inhibit tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) with IC50 values indicating high potency .

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory potential. Research has shown that it can inhibit lipoxygenase enzymes involved in inflammatory processes. This inhibition may reduce the production of pro-inflammatory mediators, suggesting therapeutic applications in treating inflammatory diseases.

Case Study 1: Antifungal Efficacy

In a clinical trial evaluating the antifungal activity of a related compound, researchers found that it exhibited greater efficacy than fluconazole against strains of Candida. The minimum inhibitory concentration (MIC) was recorded at ≤ 25 µg/mL for several derivatives, demonstrating significant promise for treating fungal infections in immunocompromised patients .

Case Study 2: Anticancer Activity

A derivative of the compound was tested against renal cancer cells and showed an IC50 value of 0.17 µM against VEGFR-2, indicating its potential as an antiangiogenic agent. This suggests that the compound could not only inhibit tumor growth but also prevent tumor vascularization, a critical factor in cancer progression.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfamoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Heterocycle Substituents on Heterocycle Sulfamoyl Group Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 5-Methyl Pyridin-3-ylmethyl N/A (Theoretical) -
4-Acetyl-N-(4-(N-(5-ethyl-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide 1,3,4-Thiadiazole 5-Ethyl Ethyl N/A
LMM5 1,3,4-Oxadiazole 5-(4-Methoxyphenyl)methyl Benzyl(methyl) Antifungal
Compound 5i 1,3,4-Thiadiazole 5-Methyl Fluorophenethyl PI3Kα Inhibition
Thiadiazole-Pyrazole Benzenesulfonamide (6a-o) 1,3,4-Thiadiazole 5-Chloro-3-methyl Pyrazole-linked Anti-inflammatory

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₇H₁₆N₄O₃S₂ 412.47 Thiadiazole, Pyridinylmethyl
4-Acetyl... (CAS 384849-12-1) C₁₉H₁₈N₄O₄S₂ 430.50 Thiadiazole, Acetyl
LMM5 C₂₅H₂₅N₃O₅S 479.55 Oxadiazole, Methoxyphenylmethyl
Compound 5i C₂₅H₂₂N₄O₆S₂ 539.11 Thiadiazole, Fluorophenethyl

Research Findings and Implications

  • Thiadiazole vs. Oxadiazole : Thiadiazoles (e.g., target compound, 5i) exhibit stronger electron-withdrawing properties than oxadiazoles (e.g., LMM5), favoring interactions with kinases or redox enzymes .
  • Substituent Effects : Methyl groups on thiadiazole (target compound) balance steric hindrance and lipophilicity, while ethyl (CAS 384849-12-1) or chloro (6a-o) substitutions may reduce target compatibility .
  • Sulfamoyl Linkers : The pyridinylmethyl group in the target compound likely enhances solubility and π-π interactions compared to benzyl (LMM5) or alkyl chains .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

C12H13N5O1S\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{1}\text{S}

This molecular configuration is critical for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antibacterial and antifungal properties. The following table summarizes the antimicrobial activity of related compounds:

CompoundActivity TypeMIC (µg/mL)Target Organisms
2-Amino-1,3,4-thiadiazoleAntibacterial32.6E. coli, S. aureus
5-(4-chlorophenyl)-1,3,4-thiadiazoleAntifungal24–26A. niger, C. albicans
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-sulfamoylbenzamideAntimicrobial (expected)TBDTBD

The compound's activity against Gram-positive and Gram-negative bacteria indicates its broad-spectrum potential.

The biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or interference with cellular processes. For instance:

  • Enzyme Inhibition : Thiadiazole compounds can inhibit enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Some derivatives disrupt the integrity of microbial cell membranes.

Study 1: Anticancer Activity

A study published in November 2022 explored the anticancer properties of thiadiazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated enhanced cytotoxicity when these compounds were modified to include more lipophilic groups, suggesting that structural modifications can significantly impact their efficacy against cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the thiadiazole ring influence both antimicrobial and anticancer activities. For example:

  • Halogen Substituents : The presence of halogens on phenyl rings increased antibacterial activity.
  • Lipophilic Modifications : Enhancements in lipophilicity correlated with improved anticancer activity.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step routes:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C under reflux (3 hours), followed by pH adjustment to precipitate intermediates .

Sulfonamide linkage : Reacting the thiadiazole intermediate with 4-(chlorosulfonyl)benzoyl chloride under anhydrous conditions.

Benzamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) at 0–25°C .
Key factors :

  • Temperature : Excess heat may degrade the pyridinylmethyl group.
  • Solvent choice : DMF enhances solubility but may require rigorous purification.
  • Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .

Q. How can researchers validate the structural integrity of this compound, particularly its sulfamoyl and thiadiazole moieties?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., pyridinylmethyl CH₂ at δ 4.5–5.0 ppm, thiadiazole C-S-C resonance) .
    • IR spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₇H₁₆N₄O₃S₂).
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles between benzamide and thiadiazole rings) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. ethyl groups on the thiadiazole ring) impact biological activity and target binding?

Answer:

  • Structure-activity relationship (SAR) :
    • Methyl substitution (5-methyl-thiadiazole) : Enhances metabolic stability compared to ethyl analogs by reducing CYP450 oxidation .
    • Pyridinylmethyl sulfamoyl group : Critical for hydrogen bonding with biological targets (e.g., bacterial dihydrofolate reductase) .
  • Case study : Replacing the methyl group with ethyl (as in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-...) reduced antifungal activity by 40% in Candida albicans assays, suggesting steric hindrance disrupts target interactions .

Q. What strategies resolve contradictory bioactivity data across in vitro and ex vivo models (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

  • Assay standardization :
    • Use human whole-blood cytokine inhibition assays (e.g., TNF-α/IL-6 suppression) to mimic physiological conditions, reducing false positives from simplified in vitro systems .
    • Dose-response profiling (IC₅₀ vs. LD₅₀) to differentiate therapeutic windows .
  • Mechanistic studies :
    • Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to proposed targets (e.g., GR receptors) .
    • Off-target screening : Phosphoproteomics to identify unintended kinase interactions that drive cytotoxicity .

Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability)?

Answer:

  • In silico tools :
    • LogP calculations : Predict lipophilicity (e.g., using ChemAxon or Schrödinger QikProp). A LogP >3 may limit aqueous solubility .
    • Molecular dynamics (MD) simulations : Model BBB permeability by assessing hydrogen-bonding capacity with lipid bilayers .
  • Experimental validation :
    • Parallel artificial membrane permeability assay (PAMPA) : Quantify passive diffusion .
    • Hepatic microsome stability tests : Identify metabolic hotspots (e.g., sulfamoyl cleavage) .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Chromatography :
    • Flash column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) for bulk impurities .
    • Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for final polishing .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Q. How can researchers mitigate degradation during long-term storage?

Answer:

  • Storage conditions :
    • Temperature : -20°C under argon to prevent oxidation of the thiadiazole ring .
    • Lyophilization : Convert to stable hydrochloride salts if amine groups are present .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stock solutions .

Data Interpretation and Reporting

Q. How should researchers report conflicting cytotoxicity data between cancer cell lines and primary cells?

Answer:

  • Contextual factors :
    • Proliferation rates : Fast-dividing cancer cells (HeLa, MCF-7) may exaggerate toxicity vs. quiescent primary cells .
    • Metabolic activity : Mitochondrial reductase assays (MTT) can overestimate viability in primary cells with low metabolic activity .
  • Reporting standards :
    • Include both IC₅₀ (cancer) and CC₅₀ (primary) values in supplementary data.
    • Use standardized cell lines (e.g., NCI-60 panel) for cross-study comparability .

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